molecular formula C16H14Cl2N2O B2589770 1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 612046-67-0

1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B2589770
CAS No.: 612046-67-0
M. Wt: 321.2
InChI Key: FVAWNWUGOCBOSE-UHFFFAOYSA-N
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Description

1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring substituted with a 2,4-dichlorobenzyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative.

    Introduction of 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Addition of Ethanol Moiety: The final step involves the addition of the ethanol moiety, which can be achieved through a Grignard reaction or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the benzimidazole ring or the 2,4-dichlorobenzyl group.

    Substitution: The chlorine atoms in the 2,4-dichlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)acetaldehyde or 1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)acetic acid.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Affecting the integrity and function of cellular membranes and organelles.

Comparison with Similar Compounds

1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol can be compared with other similar compounds, such as:

    1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanol: Similar structure but with different substituents on the benzimidazole ring.

    Miconazole: An antifungal agent with a similar benzimidazole core but different functional groups.

    Econazole: Another antifungal agent with structural similarities to the compound .

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanol moiety, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O/c1-10(21)16-19-14-4-2-3-5-15(14)20(16)9-11-6-7-12(17)8-13(11)18/h2-8,10,21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAWNWUGOCBOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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